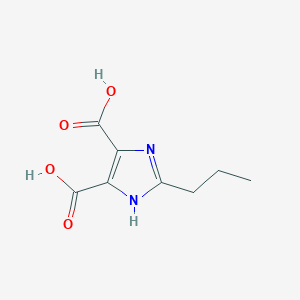

2-propyl-1H-imidazole-4,5-dicarboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propyl-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-3-4-9-5(7(11)12)6(10-4)8(13)14/h2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPZYJSOTDBJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437036 | |

| Record name | 2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58954-23-7 | |

| Record name | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58954-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic acid

This guide provides a comprehensive overview of the primary synthetic pathways for 2-propyl-1H-imidazole-4,5-dicarboxylic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of the angiotensin II receptor antagonist, Olmesartan.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, experimental protocols, and comparative analysis of different synthetic strategies.

Introduction: Significance and Applications

This compound (C₈H₁₀N₂O₄, Molar Mass: 198.18 g/mol ) is a white crystalline solid that serves as a critical building block in organic synthesis.[3] Its primary application lies in the pharmaceutical sector as a precursor to complex active pharmaceutical ingredients.[3] Beyond its role in drug synthesis, it also finds utility in agriculture as a plant growth regulator and in the food industry as a flavor enhancer.[3] The strategic importance of this molecule necessitates efficient and scalable synthetic routes.

Primary Synthetic Pathways

Several synthetic routes for this compound have been developed, each with distinct advantages and limitations. This guide will focus on the most prominent and scientifically validated pathways.

Pathway I: Modified Debus-Radziszewski Synthesis from Tartaric Acid

A highly efficient and practical approach for large-scale preparation utilizes readily available and inexpensive starting materials: tartaric acid, n-butyraldehyde, and ammonia. This method is a modification of the classic Debus-Radziszewski imidazole synthesis, which is a multicomponent reaction used for the synthesis of imidazoles from a 1,2-dicarbonyl, an aldehyde, and ammonia.[4]

Reaction Overview:

The synthesis proceeds by reacting tartaric acid with n-butyraldehyde and aqueous ammonia. The tartaric acid derivative acts as the 1,2-dicarbonyl precursor, while n-butyraldehyde provides the 2-propyl substituent.

Figure 1: Conceptual workflow of the modified Debus-Radziszewski synthesis.

Mechanistic Insights:

The reaction is thought to proceed in two main stages. Initially, the 1,2-dicarbonyl compound (derived from tartaric acid) condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde (n-butyraldehyde), followed by cyclization and aromatization to yield the imidazole ring.[4] The use of tartaric acid as a bio-renewable substrate makes this pathway particularly attractive from a green chemistry perspective.

Experimental Protocol:

A detailed procedure involves the treatment of tartaric acid with nitric and sulfuric acid, followed by the addition of n-butyraldehyde and aqueous ammonia. The resulting this compound can then be esterified, for example, with thionyl chloride in ethanol, to produce the corresponding diethyl ester, a common intermediate in further synthetic steps.

| Step | Reagents | Conditions | Yield |

| 1 | Tartaric acid, Nitric acid, Sulfuric acid | - | - |

| 2 | n-Butyraldehyde, Aqueous ammonia | - | 74% (for the dicarboxylic acid) |

| 3 | Thionyl chloride, Ethanol | Reflux, 1.5 h | 94% (for the diethyl ester) |

Table 1: Summary of the two-step procedure for the synthesis of diethyl 2-(n-propyl)-1H-imidazole-4,5-dicarboxylate starting from tartaric acid.

Pathway II: Oxidation of 2-n-propylbenzimidazole

This pathway involves a two-step process starting from o-phenylenediamine. It offers a straightforward route with readily available and cost-effective raw materials, making it suitable for industrial-scale production.[1]

Reaction Overview:

The first step is the condensation of o-phenylenediamine with either n-butyric acid or n-butyraldehyde in the presence of a dehydrating agent like polyphosphoric acid to form 2-n-propylbenzimidazole. The second step involves the oxidative cleavage of the benzene ring of the benzimidazole intermediate to yield the desired this compound.[1]

Figure 2: Synthesis of this compound via oxidation of 2-n-propylbenzimidazole.

Experimental Protocol:

-

Synthesis of 2-n-propylbenzimidazole: o-Phenylenediamine is reacted with n-butyric acid or n-butyraldehyde in the presence of a dehydrating agent. The reaction temperature is maintained between 50-250 °C for 2-6 hours.[1]

-

Oxidation to this compound: The 2-n-propylbenzimidazole intermediate is then subjected to oxidation. Various oxidizing agents can be employed, including permanganates, dichromates, peroxides, concentrated sulfuric acid, or ozone.[1][5] The reaction is typically carried out in an acidic environment at a temperature of 50-170 °C for 1-16 hours.[1][5] This method has been shown to improve the yield by 20% and purity by 10% compared to other methods.[5]

Pathway III: From Diaminomaleonitrile

This synthetic route begins with diaminomaleonitrile and an orthoester of butyric acid. While it proceeds in high yield, the starting materials are often expensive and toxic, limiting its industrial applicability.[2][5]

Reaction Overview:

Diaminomaleonitrile is treated with trimethyl orthobutyrate to yield 2-(n-propyl)-1H-imidazole-4,5-dicarbonitrile. This dinitrile is then hydrolyzed under acidic conditions to afford the final dicarboxylic acid.[2]

Figure 3: Synthesis pathway starting from diaminomaleonitrile.

Experimental Protocol:

| Step | Reagents | Conditions | Yield |

| 1 | Diaminomaleonitrile, Trimethyl orthobutyrate | Acetonitrile, Reflux, 5 h | 96% |

| 2 | 2-(n-propyl)-1H-imidazole-4,5-dicarbonitrile, HCl, H₂O | Reflux, 8 h | 80% |

| 3 | This compound, HCl (gas), EtOH | 3 h | 86% (for diethyl ester) |

Table 2: Summary of the reaction steps and yields for the diaminomaleonitrile pathway. [2]

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Advantages | Disadvantages |

| I: Modified Debus-Radziszewski | Tartaric acid, n-Butyraldehyde, Ammonia | Inexpensive, readily available, and bio-renewable starting materials; good overall yield. | May require careful control of reaction conditions. |

| II: Oxidation of 2-n-propylbenzimidazole | o-Phenylenediamine, n-Butyric acid/n-Butyraldehyde | Simple process, cheap raw materials, high yield, low toxicity, suitable for industrial production.[1] | Involves a two-step process with an intermediate isolation. |

| III: From Diaminomaleonitrile | Diaminomaleonitrile, Trimethyl orthobutyrate | High yields in individual steps.[2] | Toxic and expensive starting materials, long reaction times, tedious work-up.[5] |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. For large-scale and industrial applications, the modified Debus-Radziszewski synthesis starting from tartaric acid and the oxidation of 2-n-propylbenzimidazole appear to be the most viable options due to their use of cost-effective and readily available starting materials, as well as their high overall yields and suitability for scale-up. The choice of a specific pathway will ultimately depend on factors such as cost, availability of reagents, required purity of the final product, and environmental considerations.

References

-

Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of this compound. [Link]

- Google Patents. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid.

-

Taylor & Francis Online. AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER. [Link]

-

Semantic Scholar. AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER. [Link]

- Google Patents. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid.

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

Semantic Scholar. An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester. [Link]

- Google Patents. CN101693693A - Method for preparing 2-propyl imidazole.

-

Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

-

ResearchGate. Synthetic route to substituted imidazoles. [Link]

- Google Patents. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.

-

ResearchGate. Synthesis of substituted imidazoles by Wu et al. [Link]

-

ElectronicsAndBooks.com. Organic Preparations and Procedures International AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5- DICARBOXYLIC ACID DIET. [Link]

Sources

- 1. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 2. AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

physicochemical properties of 2-propyl-1H-imidazole-4,5-dicarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core (CAS: 58954-23-7), a key intermediate in the synthesis of the angiotensin II receptor antagonist, Olmesartan.[1][2][3] Intended for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data summary. It synthesizes reported values with theoretical principles, addresses discrepancies in public data, and provides robust, field-proven experimental protocols for in-house validation. The guide focuses on acid-base characteristics (pKa), lipophilicity (LogP), solubility, and thermal properties, explaining the causality behind experimental choices and grounding all claims in authoritative references.

Introduction and Molecular Overview

This compound is a heterocyclic compound whose structural features—a lipophilic propyl group, an amphoteric imidazole ring, and two acidic carboxyl groups—govern its chemical behavior and utility.[4] Its primary significance lies in its role as a critical building block for Olmesartan medoxomil, a widely used antihypertensive drug.[2] Understanding its physicochemical profile is paramount for optimizing reaction conditions, developing purification strategies, and controlling the quality of active pharmaceutical ingredients (APIs).

Chemical Identity

A consistent and accurate identification of the molecule is the foundation of any scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 58954-23-7 | [5][6][7][8] |

| Molecular Formula | C₈H₁₀N₂O₄ | [5][7][8] |

| Molecular Weight | 198.18 g/mol | [2][7][8] |

| IUPAC Name | This compound | [8][9] |

| Common Synonyms | Olmesartan Impurity 22, IEM 1795, 2-Propyl-4,5-imidazoledicarboxylic acid | [2][7][8] |

Acid-Base Properties and Ionization States (pKa)

The ionization state of a molecule at a given pH is a critical determinant of its solubility, membrane permeability, and interaction with biological targets. As a polyprotic species, this compound possesses three ionizable protons: two from the carboxylic acid groups and one from the imidazole ring N-H.

Theoretical Considerations and Predicted Values

The molecule's pKa values dictate its charge profile across the physiological pH range.

-

Carboxylic Acids: The two carboxylic acid groups are expected to be the most acidic protons, with pKa values typically in the range of 3 to 5. Their deprotonation leads to a monoanionic and then a dianionic species.

-

Imidazole Ring: The imidazole ring is amphoteric.[4] The N-H proton is weakly acidic, with a pKa around 14.5, meaning it will only deprotonate under strongly basic conditions.[4] Conversely, one of the ring nitrogens can be protonated under acidic conditions.

-

Predicted Data: A predicted pKa of 0.65±0.10 has been reported.[3][6] This value is too low to correspond to the deprotonation of the carboxylic acid groups. It most likely represents the pKa of the protonated imidazole ring (ImH₂⁺ ⇌ ImH + H⁺), which is a common characteristic for this heterocycle.

The sequence of deprotonation is crucial for understanding the molecule's behavior. The diagram below illustrates the predominant ionic species at various pH levels.

Caption: Predominant ionization states of the molecule as a function of pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for determining pKa values. It provides empirical data by measuring pH changes upon the addition of a titrant, allowing for the precise calculation of dissociation constants.

Methodology:

-

Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 50 mL of a 0.1 M KCl solution to maintain constant ionic strength. If solubility is limited, a co-solvent like methanol may be used, and the results extrapolated to 0% co-solvent.

-

Acidification: Acidify the solution to a starting pH of ~2.0 with standardized 0.1 M HCl to ensure all functional groups are fully protonated.

-

Titration: Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution using a calibrated automated titrator. Record the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points. The first two equivalence points will correspond to the carboxylic acid protons.

-

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Lipophilicity and Partitioning Behavior (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted LogP Values

Computational models provide a useful starting point for assessing lipophilicity.

-

LogP: A predicted value of 0.75860 has been calculated.[6]

-

XLogP3: An alternative algorithm predicts a value of 1.[6]

A positive LogP value indicates a preference for the lipid (octanol) phase over the aqueous phase, classifying the neutral form of the molecule as moderately lipophilic.[10] It is critical to remember that LogP describes the partitioning of the neutral species. The distribution of the molecule at a given pH (LogD) will be highly dependent on its pKa values.

Experimental Protocol: Shake-Flask Method for LogP Determination

The OECD Guideline 107 shake-flask method is a robust and widely accepted direct measurement of the partition coefficient.[10] The workflow ensures equilibrium is reached and concentrations are accurately measured.

Caption: Experimental workflow for the shake-flask determination of LogP.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer at a pH where the molecule is predominantly in its neutral form (e.g., pH 2.0). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers.

-

Partitioning: Accurately prepare a solution of the compound in the pre-saturated buffer. Add an equal volume of pre-saturated n-octanol.

-

Equilibration: Shake the mixture in a temperature-controlled environment (25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

-

Quantification: Analyze the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Solubility Profile

Solubility is a fundamental property that impacts everything from reaction kinetics to bioavailability. The reported data for this compound shows significant contradictions, highlighting the need for careful, standardized experimental assessment.

Analysis of Reported Solubility Data

-

One source reports solubility in water, ethanol, and acetone.[5]

-

Another source claims it is practically insoluble in water, but soluble in methanol and very soluble in N,N-Dimethylformamide (DMF).[7]

-

A third source lists methanol and toluene as solvents.[11]

Reconciliation and Expert Insight: These discrepancies likely arise from the strong pH-dependence of the molecule's solubility. As a dicarboxylic acid, its solubility in aqueous media is expected to be minimal at low pH (when it is neutral) but increase dramatically at higher pH as the highly polar mono- and di-anionic carboxylate forms are generated. The report of insolubility in water may refer to its neutral form, while the report of solubility may have been determined in a non-pH-controlled environment or at a pH where it is ionized.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

This method determines the saturation solubility of a compound, providing a definitive value under specific conditions (e.g., pH, temperature).

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4) and organic solvents.

-

Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached between the solid and the solution.

-

Sample Processing: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Reporting: Express the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent system.

Thermal and Physical Properties

Thermal properties like the melting point are critical indicators of purity and lattice energy.

Data Summary and Discussion

The reported data for the physical properties of this compound, particularly the melting point, show considerable variation.

| Property | Reported Value(s) | Notes |

| Melting Point | 190-195 °C[5]152-156 °C[7]262-264 °C[3][11] | The wide range suggests potential differences in crystalline form (polymorphism), purity, or experimental technique (e.g., decomposition). The highest value (262-264 °C) is often the most representative of a pure, stable crystalline solid. |

| Boiling Point | 552.9 ± 35.0 °C | Predicted value; the compound would likely decompose before boiling at atmospheric pressure.[3][11] |

| Density | 1.464 g/cm³ | Predicted value.[6][11] |

Expert Insight: The significant discrepancy in melting point values is a red flag for researchers. It underscores the importance of characterizing the received material using techniques like Differential Scanning Calorimetry (DSC) to confirm the melting point and identify any thermal events like decomposition or polymorphic transitions. Purity should be confirmed by HPLC.

Conclusion and Future Directions

This compound is a molecule whose physicochemical profile is dominated by its three ionizable functional groups. While computational predictions offer a valuable baseline, the significant discrepancies in publicly available experimental data for key parameters like solubility and melting point mandate rigorous in-house validation.

For scientists and developers working with this crucial intermediate, the following are recommended:

-

Systematic pKa Determination: Experimental confirmation of all three pKa values is essential for building accurate models of its pH-dependent behavior.

-

LogD Profiling: Measuring the distribution coefficient (LogD) across a range of pH values will provide a more practical measure of lipophilicity than a single LogP value.

-

Solid-State Characterization: A thorough investigation of potential polymorphism is warranted to explain the wide range of reported melting points and ensure consistent material properties.

By employing the robust protocols outlined in this guide, researchers can generate reliable, reproducible data, leading to more efficient process development, formulation design, and ultimately, a higher quality final API.

References

- Understanding the Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound diethyl ester. Quinoline.

- This compound. LookChem.

- 2-Propyl-1H-imidazole-4,5-dicarboxy acid. Echemi.

- This compound | C8H10N2O4 | CID 10236071. PubChem.

- LogP—Making Sense of the Value. ACD/Labs.

- An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester.

- AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER. Taylor & Francis.

- AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER. Semantic Scholar.

- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin

- This compound | 58954-23-7. Sigma-Aldrich.

- 2-Propyl-1H-Imidazole-4 5dicarboxy acid. Prasanna Bio Molecules Pvt. Ltd.

- This compound (CAS No: 58954-23-7)

- Solubility of Organic Compounds. LibreTexts Chemistry.

- 2-Propyl-1H-imidazole-4,5-dicarboxy acid. ChemBK.

- Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxyl

Sources

- 1. AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER | Semantic Scholar [semanticscholar.org]

- 2. apicule.com [apicule.com]

- 3. chembk.com [chembk.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. nbinno.com [nbinno.com]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C8H10N2O4 | CID 10236071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 58954-23-7 [sigmaaldrich.com]

- 10. acdlabs.com [acdlabs.com]

- 11. 2-Propyl-1H-Imidazole-4 5dicarboxy acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 2-propyl-1H-imidazole-4,5-dicarboxylic Acid

Abstract

2-propyl-1H-imidazole-4,5-dicarboxylic acid (PID) is a heterocyclic compound of significant interest, serving as a key intermediate in the synthesis of pharmaceuticals, such as the angiotensin II receptor antagonist, olmesartan.[1][2] Its structure, featuring two carboxylic acid groups and a central imidazole core, makes it a potent building block for coordination polymers and supramolecular assemblies.[3] Understanding the three-dimensional arrangement of PID in the solid state is paramount for controlling polymorphism, predicting stability, and optimizing its use in materials science and drug development. This guide provides a comprehensive technical framework for the complete crystal structure analysis of PID, from chemical synthesis and single-crystal growth to data collection and structural refinement. While a published crystal structure for this specific molecule is not currently available, this document leverages established crystallographic principles and extensive data from closely related analogues to present a prospective analysis, detailing the anticipated structural features and the precise methodologies required for their validation.[4][5]

Rationale and Significance

The precise spatial arrangement of atoms and the network of intermolecular interactions within a crystal dictate its macroscopic properties, including solubility, melting point, and bioavailability. For an active pharmaceutical ingredient (API) intermediate like PID, this solid-state characterization is not merely academic; it is a cornerstone of process control and quality assurance. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this three-dimensional structure, providing unambiguous proof of molecular connectivity, conformation, and packing.[6][7] The insights gained from the crystal structure of PID would enable rational design of co-crystals, salts, and novel materials with tailored properties.[3][8]

Synthesis and High-Purity Material Preparation

The prerequisite for any successful crystallization experiment is the availability of high-purity starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Several synthetic routes to PID have been reported.[2][9] The following protocol outlines a common approach.

Experimental Protocol: Synthesis of PID

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine propylamine and glyoxalic acid in a suitable solvent.[9]

-

Condensation: Heat the mixture under reflux for a specified period to facilitate the formation of the 2-propyl-4,5-dihydroxyimidazole intermediate.

-

Oxidation: Upon cooling, introduce an oxidizing agent, such as potassium permanganate, portion-wise while carefully monitoring the reaction temperature with an ice bath.[9]

-

Workup: After the reaction is complete, quench any remaining oxidant. Acidify the solution to precipitate the crude this compound.

-

Purification by Recrystallization:

-

Collect the crude solid by vacuum filtration.

-

Dissolve the solid in a minimum amount of hot solvent (e.g., an ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize yield.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Confirm purity (>99%) using techniques such as NMR, HPLC, and melting point analysis.

-

Single Crystal Growth: The Gateway to Diffraction

Growing a single crystal of sufficient size and quality is often the most challenging step in structure determination. The goal is to create a highly ordered, three-dimensional lattice free of significant defects. The slow evaporation technique is a robust and widely used method for organic compounds like PID.[10]

Experimental Protocol: Single Crystal Growth via Slow Evaporation

-

Solvent Screening: Test the solubility of purified PID in a range of solvents (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate) to identify one in which it is sparingly soluble. Solvent mixtures (e.g., ethanol/water) are often effective.

-

Prepare a Saturated Solution: In a clean glass vial, dissolve the purified PID in a minimal amount of the chosen solvent, gently heating if necessary to achieve full dissolution.

-

Induce Supersaturation: Allow the solution to cool to room temperature. The solution should be clear and free of any solid particles. If necessary, filter the warm solution through a syringe filter into a clean vial.

-

Slow Evaporation: Cover the vial with a cap or parafilm containing one or two small pinholes. This prevents dust contamination while allowing the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once well-formed, block-like crystals (ideally 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the solution using a nylon loop or a fine spatula.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive technique that uses the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystal to determine their arrangement.[11] The entire process, from data collection to the final refined structure, follows a well-defined workflow.

Caption: Experimental workflow for crystal structure determination.

Experimental Protocol: SC-XRD Data Acquisition and Structure Solution

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head using a suitable cryoprotectant oil. The sample is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: Center the crystal in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected by rotating the crystal through a series of orientations and recording the resulting diffraction patterns on an area detector.[7]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

-

Structure Solution: Using specialized software (e.g., SHELXT, Olex2), the processed data is used to solve the phase problem and generate an initial electron density map.[12] This map reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes atomic positions, and thermal parameters, and adds hydrogen atoms to calculated positions. The quality of the final model is assessed by metrics such as the R-factor (R1).

Prospective Structural Analysis and Anticipated Features

Based on the extensive literature on imidazole-4,5-dicarboxylic acid and its derivatives, we can confidently predict the key structural features of PID.[4][13][14]

The Dominance of Hydrogen Bonding

The PID molecule contains multiple hydrogen bond donors (the two carboxylic acid -OH groups and the imidazole N-H) and acceptors (the two carbonyl oxygens and the imidazole N atom). This functionality ensures that its crystal structure will be dominated by a robust network of hydrogen bonds.

-

Carboxylic Acid Dimers: A highly probable and stable motif is the formation of a centrosymmetric dimer where two PID molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups.[4][15]

-

Chain and Sheet Formation: The remaining N-H donor and carbonyl acceptors are likely to link these dimers into extended 1D chains or 2D sheets, creating a highly stable supramolecular architecture.[13]

Caption: Predicted hydrogen-bonded carboxylic acid dimer motif.

Tautomerism and the Influence of the Propyl Group

Studies on N-alkylated imidazole-4,5-dicarboxylic acids have revealed a fascinating trend: short alkyl chains (methyl, ethyl) favor a zwitterionic form in the crystal, while longer chains (propyl, butyl) can lead to the crystallization of a rare equimolar mixture of the neutral molecule and its zwitterionic tautomer.[5][10] This is attributed to steric effects influencing the crystal packing efficiency. Given the 2-propyl substitution in PID, it is plausible that it could also exhibit complex tautomeric behavior, a feature that only single-crystal XRD can unambiguously resolve.

Representative Crystallographic Data

The following table summarizes the type of quantitative data that would be obtained from a successful crystal structure determination of PID. The values presented are hypothetical but are representative of a typical small organic molecule.

| Parameter | Anticipated Value / Description |

| Chemical Formula | C₈H₁₀N₂O₄ |

| Formula Weight | 198.18 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c, Pbca) |

| a, b, c (Å) | 5-15 Å |

| α, γ (°) | 90° |

| β (°) | 90-110° (for monoclinic) |

| Volume (ų) | 800-1500 ų |

| Z (Molecules/unit cell) | 2, 4, or 8 |

| Temperature | 100 K |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.15 |

| Goodness-of-Fit (S) | ~1.0 |

Conclusion

This guide has outlined a complete and robust pathway for the definitive solid-state characterization of this compound using single-crystal X-ray diffraction. By following the detailed protocols for synthesis, purification, and crystal growth, researchers can obtain high-quality single crystals suitable for analysis. The subsequent crystallographic study is poised to reveal a structure rich with intermolecular hydrogen bonding, likely featuring classic carboxylic acid dimer motifs that extend into higher-dimensional networks. Furthermore, it will provide a definitive answer regarding the tautomeric state of the molecule in the solid phase. The resulting structural model will be an invaluable asset for professionals in drug development and materials science, enabling a deeper understanding and more precise control over the solid-state properties of this important chemical building block.

References

-

Baures, P. W., et al. (2002). Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. Crystal Growth & Design, 2(6), 653-664. Available at: [Link][4][14][15][16]

-

Baures, P. W., et al. (2006). The Influence by Substituents on the Intermolecular Hydrogen-Bonding Interactions in Imidazole-4,5-dicarboxylic Acid Derivatives. Crystal Growth & Design. Available at: [Link][13]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of this compound. Available at: [Link][9]

-

Kennedy, D. A., et al. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography. Available at: [Link][12]

-

Wen, X., et al. (2006). AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER. Organic Preparations and Procedures International, 38(4). Available at: [Link][1][17][18]

-

Google Patents. (n.d.). CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid. Available at: [2]

-

Miroshnichenko, L. A., et al. (2021). Crystal structures of a series of 1-substituted imidazol-4,5-dicarboxylic acids. ResearchGate. Available at: [Link][5]

-

Prothero, S. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AZoM.com. Available at: [Link][11]

-

Reutzel-Edens, S. M., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(12), 7014-7031. Available at: [Link][6]

-

Kumar, A., & Ahmad, S. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. Available at: [Link][3]

-

Callear, S. K., et al. (2011). A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. CrystEngComm, 13, 6006-6020. Available at: [Link][8]

-

Blagden, N., et al. (2014). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. National Institutes of Health. Available at: [Link][19]

-

Prasanna Bio Molecules Pvt. Ltd. (n.d.). 2-Propyl-1H-Imidazole-4 5dicarboxy acid. Available at: [Link][20]

Sources

- 1. AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER | Semantic Scholar [semanticscholar.org]

- 2. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rigaku.com [rigaku.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

- 16. Collection - Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives - Crystal Growth & Design - Figshare [acs.figshare.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Propyl-1H-Imidazole-4 5dicarboxy acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

CAS 58954-23-7 chemical properties and hazards

An In-depth Technical Guide to 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid (CAS 58954-23-7): Properties, Synthesis, and Safety Considerations

Introduction

This technical guide provides a comprehensive overview of this compound (CAS 58954-23-7), a key intermediate in the pharmaceutical industry.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, a representative synthetic protocol, and crucial hazard information. While extensive experimental data for this specific compound is not always available in public literature, this guide synthesizes computed data, information from analogous compounds, and established methodologies to present a thorough profile.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring an imidazole ring substituted with a propyl group at the 2-position and two carboxylic acid groups at the 4 and 5-positions.[3] This structure provides a versatile scaffold for various chemical modifications, making it a valuable building block in medicinal chemistry.[4]

Key Identifiers

| Identifier | Value |

| CAS Number | 58954-23-7 |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₈H₁₀N₂O₄[3][5][6] |

| Molecular Weight | 198.18 g/mol [3][5][6] |

| Synonyms | Olmesartan Imidazole Diacid Impurity[6][7], 2-Propylimidazole-4,5-dicarboxylic acid[8][9] |

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties, which are valuable for predicting the compound's behavior in various experimental settings.

| Property | Value | Source |

| XLogP3-AA | 1 | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |

| pKa (Predicted) | 0.65 ± 0.10 | ChemicalBook[8] |

| Physical Form | Beige solid |

Synthesis of this compound

While a definitive, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and effective method for synthesizing 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of the corresponding 2-alkylbenzimidazoles.[10] This section outlines a representative protocol based on this established methodology.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Propylbenzimidazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

-

Ethanol

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-propylbenzimidazole in concentrated sulfuric acid. This should be done with cooling in an ice bath to maintain the temperature below 10°C.[10]

-

Addition of Oxidant: While vigorously stirring and maintaining the low temperature, add a stoichiometric excess of 30% hydrogen peroxide dropwise to the solution.[10]

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable technique such as Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice. The target compound should precipitate out of the aqueous solution.[10]

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water to remove any residual acid and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture.[10]

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the propyl group and the imidazole N-H proton. The carboxylic acid protons may present as broad signals.

-

¹³C NMR: Expect signals for the carbons of the propyl group, the imidazole ring, and the two carboxylic acid carbons.[10]

-

-

Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the O-H and C=O stretches of the carboxylic acids, and the C=N and C=C stretches of the imidazole ring.[10]

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (198.18 g/mol ).[10]

Hazards and Safety Information

Understanding the hazards associated with this compound is critical for safe handling in a laboratory setting. The following information is based on available safety data sheets.

GHS Hazard and Precautionary Statements

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed[8] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[8] |

| H315: Causes skin irritation[8] | P280: Wear protective gloves/protective clothing/eye protection/face protection[8] |

| H319: Causes serious eye irritation[8] | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[8] |

| H335: May cause respiratory irritation[5][8] | P302+P352: IF ON SKIN: Wash with plenty of soap and water[8] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Handling and Storage

-

Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] For handling larger quantities or when dust formation is possible, use a particle respirator.[5]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5]

-

Storage: Store in a tightly closed container in a cool, dry place.[8] Recommended storage temperature is 2-8°C.[7][8]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

-

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Olmesartan medoxomil, an angiotensin II receptor blocker used to treat high blood pressure.[1][2]

Role in Olmesartan Synthesis

The imidazole-4,5-dicarboxylic acid moiety serves as a core structural component of Olmesartan. The dicarboxylic acid functional groups provide handles for further chemical transformations to build the final complex structure of the active pharmaceutical ingredient (API).

Caption: Role of CAS 58954-23-7 in the synthesis of Olmesartan.

Potential Biological Activities and Future Research Directions

While the primary use of this compound is as a synthetic intermediate, the broader class of imidazole-based compounds is of significant interest in medicinal chemistry due to their wide range of pharmacological properties.[10]

Known Activities of Imidazole Scaffolds

Derivatives of the imidazole scaffold have been investigated for a variety of biological activities, including:

The dicarboxylic acid functional groups on the imidazole ring of this compound offer sites for potential interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions.[10]

Potential for Future Research

-

Novel Kinase Inhibitors: Some imidazole derivatives have been shown to act as kinase inhibitors.[10] Further investigation into the potential of this compound and its derivatives as kinase inhibitors could be a promising area for anticancer drug discovery.

-

NMDA Receptor Modulation: Certain imidazole-4,5-dicarboxylic acid derivatives have demonstrated interaction with the N-methyl-D-aspartate (NMDA) receptor, which is crucial in synaptic plasticity and neurological function.[4] This suggests a potential therapeutic application in neurological disorders.[4]

-

Deubiquitinating Enzyme (DUB) Inhibition: Recent research has explored novel imidazole derivatives as inhibitors of deubiquitinating enzymes like USP30, which has implications for neuroprotection.[11]

Conclusion

This compound (CAS 58954-23-7) is a valuable chemical entity with a well-defined role as a key intermediate in the synthesis of the antihypertensive drug Olmesartan. Its chemical properties are characterized by the presence of an imidazole core and dicarboxylic acid functionalities, which also suggest potential for the development of novel therapeutic agents. While a comprehensive set of experimental data for this specific compound is not fully available, the information presented in this guide, drawn from analogous compounds and established synthetic methods, provides a solid foundation for its safe and effective use in research and development.

References

- An In-depth Technical Guide to the Chemical Properties of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid - Benchchem. (n.d.).

- MSDS of this compound - Capot Chemical. (2010, December 19).

- This compound | 58954-23-7 - Sigma-Aldrich. (n.d.).

- Comparative Analysis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: A Guide for Researchers - Benchchem. (n.d.).

- 2-Propyl-1H-imidazole-4,5-dicarboxy acid | 58954-23-7 - ChemicalBook. (2024, June 15).

- CAS No : 58954-23-7 | Product Name : Olmesartan Imidazole Diacid Impurity. (n.d.).

- This compound | C8H10N2O4 | CID 10236071 - PubChem. (n.d.).

- 2-Propylimidazole-4,5-dicarboxylic acid | 58954-23-7 | IP57935 - Biosynth. (n.d.).

- 58954-23-7|this compound - BLDpharm. (n.d.).

- This compound (CAS No: 58954-23-7) API Intermediate Manufacturers - apicule. (n.d.).

- Our Products - Chemintra Life Science. (n.d.).

- Karpschem Catalog 2024 | PDF | Amide - Scribd. (n.d.).

- Novel Imidazole Phenoxyacetic Acids as Inhibitors of USP30 for Neuroprotection Implication via the Ubiquitin-Rho-110 Fluorometric Assay: Design, Synthesis, and In Silico and Biochemical Assays - figshare. (2022, April 13).

Sources

- 1. apicule.com [apicule.com]

- 2. Chemintra Life Science - For a better tomorrow [chemintra.com]

- 3. This compound | C8H10N2O4 | CID 10236071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. capotchem.com [capotchem.com]

- 6. 2-Propylimidazole-4,5-dicarboxylic acid | 58954-23-7 | IP57935 [biosynth.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-Propyl-1H-imidazole-4,5-dicarboxy acid | 58954-23-7 [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. Item - Novel Imidazole Phenoxyacetic Acids as Inhibitors of USP30 for Neuroprotection Implication via the Ubiquitin-Rho-110 Fluorometric Assay: Design, Synthesis, and In Silico and Biochemical Assays - figshare - Figshare [figshare.com]

The Ascendancy of Substituted Imidazole-4,5-Dicarboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Substituted imidazole-4,5-dicarboxylic acids have emerged as a cornerstone in the fields of coordination chemistry, materials science, and medicinal chemistry. Their inherent structural versatility, characterized by multiple coordination sites and the tunable nature of the C2-substituent, has propelled their use in the rational design of sophisticated supramolecular structures, particularly metal-organic frameworks (MOFs). This technical guide provides an in-depth exploration of the synthesis, coordination chemistry, and diverse applications of this pivotal class of compounds, offering field-proven insights for researchers and professionals in drug development.

Introduction: The Strategic Importance of the Imidazole-4,5-Dicarboxylic Acid Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The addition of two carboxylic acid moieties at the 4 and 5 positions transforms this simple heterocycle into a highly versatile building block. The parent compound, imidazole-4,5-dicarboxylic acid (H₃IDC), and its substituted derivatives possess six potential donor atoms: the two imidazole nitrogen atoms and the four oxygen atoms of the carboxylates.[2][3][4] This abundance of coordination sites allows for a rich and varied coordination chemistry, enabling the construction of intricate one-, two-, and three-dimensional metal-organic frameworks (MOFs).[4][5]

The true power of this scaffold lies in the ability to modify the substituent at the C2 position of the imidazole ring. This seemingly subtle modification provides a powerful tool to fine-tune the steric and electronic properties of the ligand, thereby influencing the topology, dimensionality, and ultimately, the functional properties of the resulting metal complexes.[6][7][8] These properties, which include luminescence, magnetism, porosity for gas storage, and catalytic activity, are at the forefront of materials science research.[2][3] Furthermore, the inherent biological relevance of the imidazole core has spurred investigations into the pharmacological potential of substituted imidazole-4,5-dicarboxylic acids and their metal complexes, with promising results in antiviral and anticancer research.[7][9]

This guide will navigate the key aspects of working with substituted imidazole-4,5-dicarboxylic acids, from their fundamental synthesis to their application in cutting-edge research.

Synthetic Strategies: Crafting the Ligand

The synthesis of substituted imidazole-4,5-dicarboxylic acids can be broadly categorized into two main approaches: the assembly from acyclic precursors and the modification of a pre-existing imidazole core.[10][11][12] A prevalent and effective method involves the oxidative cleavage of a fused aromatic ring system, specifically the oxidation of 2-alkylbenzimidazoles.[7][8]

Featured Synthetic Protocol: Oxidation of 2-Alkylbenzimidazoles

This method offers a reliable route to 2-alkyl-substituted imidazole-4,5-dicarboxylic acids in preparative quantities.[8] The causality behind this choice of protocol lies in the relative stability of the imidazole ring to oxidation compared to the benzene ring, allowing for selective cleavage.

Step-by-Step Methodology:

-

Dissolution: The 2-alkylbenzimidazole starting material is carefully dissolved in concentrated sulfuric acid. A concentration of 1 M has been found to be optimal.[8]

-

Oxidation: Hydrogen peroxide is added dropwise to the solution. This is a highly exothermic reaction, and the temperature must be carefully controlled to prevent unwanted side reactions. An optimal molar ratio of hydrogen peroxide to the 2-alkylbenzimidazole is 11:1.[8]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully neutralized, often by pouring it over ice, which also aids in the precipitation of the dicarboxylic acid product. The crude product is then collected by filtration, washed with cold water to remove any remaining acid and inorganic salts, and can be further purified by recrystallization.

This approach has proven effective for a range of 2-alkyl substituents, including those with branched chains.[8]

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.

Coordination Chemistry and the Genesis of Metal-Organic Frameworks (MOFs)

The deprotonation state of imidazole-4,5-dicarboxylic acid derivatives is highly dependent on the pH of the reaction medium.[4] This allows for the ligand to exist as H₂IDC⁻, HIDC²⁻, or fully deprotonated IDC³⁻ anions, each offering different coordination possibilities.[4] This, combined with the choice of metal ion and reaction conditions (e.g., temperature, solvent), enables the targeted synthesis of metal-organic frameworks with diverse topologies, ranging from discrete 0D molecules to 1D chains, 2D layers, and complex 3D frameworks.[4][5][6]

The substituent at the C2 position plays a crucial role in directing the final structure. For instance, bulkier substituents can introduce steric hindrance that favors the formation of lower-dimensional structures or porous frameworks by preventing dense packing.

Versatility in Coordination Modes

The six potential donor atoms of the imidazole-4,5-dicarboxylate ligand can coordinate to metal centers in a variety of modes, including monodentate, bidentate, and bridging fashions. This flexibility is a key factor in the structural diversity of the resulting MOFs.[2][3][4] For example, in a series of MOFs synthesized with 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, the ligand demonstrated various coordination modes, leading to structures ranging from a 3D noninterpenetrated framework to a 2D stepped topology and 1D helical chains.[13][14]

Diagram of MOF Formation:

Caption: Logical relationship of components leading to diverse MOF structures.

Applications: From Luminescent Materials to Therapeutic Agents

The functional properties of MOFs derived from substituted imidazole-4,5-dicarboxylic acids are a direct consequence of their composition and structure.

Luminescent Properties and Sensing

Many MOFs constructed from these ligands, particularly those incorporating lanthanide ions, exhibit strong luminescence.[6] The organic ligand can act as an "antenna," absorbing energy and transferring it to the metal ion, which then emits light at its characteristic wavelength.[6] This property is being harnessed for applications in chemical sensing. For example, imidazole-based MOFs have been developed as fluorescent sensors for the detection of nitroaromatic compounds, such as picric acid, and various metal ions.[15] The interaction between the analyte and the MOF can lead to a quenching or enhancement of the fluorescence, providing a detectable signal.[15]

| Ligand Derivative | Metal Ion | Emission Wavelength(s) (nm) | Application |

| Imidazole-4,5-dicarboxylic acid | Zn(II) | Strong blue emission | Potential for sensing |

| Imidazole-based ligand | Ba(II) | 425.8 nm | Detection of picric acid |

Table 1: Representative Luminescent Properties of Imidazole-4,5-Dicarboxylic Acid-Based MOFs.[15][16]

Biological and Therapeutic Potential

The imidazole moiety is a well-established pharmacophore.[1] Consequently, substituted imidazole-4,5-dicarboxylic acids and their derivatives are being actively investigated for their therapeutic potential.

Anticancer Activity: A series of 5-amino-1-N-substituted-imidazole-4-carboxylates have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.[9] Notably, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated significant inhibitory effects on the growth and proliferation of HeLa (cervical cancer) and HT-29 (colon cancer) cells, with IC₅₀ values of 0.737 µM and 1.194 µM, respectively.[9] Further studies revealed that this compound could inhibit tumor cell colony formation and migration, and induce apoptosis, highlighting its potential as a lead compound for new anticancer drugs.[9]

Antiviral and Neurological Activity: 2-Alkyl-substituted imidazole-4,5-dicarboxylic acids have shown promise as antiviral agents and as modulators of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[7] The nature of the 2-alkyl substituent has been shown to be a critical factor in modulating these biological activities.[7]

Diagram of Potential Biological Action:

Caption: Logical pathway for the biological evaluation of compounds.

Future Outlook and Conclusion

Substituted imidazole-4,5-dicarboxylic acids represent a class of compounds with immense potential. The ability to systematically tune their properties through synthetic modification makes them ideal building blocks for the creation of functional materials with tailored properties. In materials science, the focus will likely continue on the development of highly porous and stable MOFs for applications in gas separation and storage, heterogeneous catalysis, and more sophisticated sensing platforms.

In the realm of drug development, the scaffold's proven biological activity warrants further exploration. The synthesis and screening of diverse libraries of these compounds, coupled with computational modeling, will be crucial in identifying new lead compounds for a range of diseases. The journey from a versatile chemical scaffold to a life-saving therapeutic or a revolutionary material is a complex one, but for substituted imidazole-4,5-dicarboxylic acids, the path is well-paved with promising results and boundless opportunities.

References

-

Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]

-

Jia, H., et al. (2014). Five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. Dalton Transactions, 43(9), 3704-3715. [Link]

-

Brusina, M. A., Nikolaev, D. N., & Piotrovskiy, L. B. (2019). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Russian Chemical Bulletin, 68(4), 671-680. [Link]

-

Dirersa, W. B. (2017). A Review on “4, 5-Imidazoledicarboxylic Acid”: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(222), 2. [Link]

-

Jia, H., et al. (2014). Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. Dalton Transactions, 43(9), 3704-3715. [Link]

-

Brusina, M. A., Nikolaev, D. N., & Piotrovskiy, L. B. (2019). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Ogarev-online. [Link]

-

Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]

-

Fan, J., et al. (2010). Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. Inorganic Chemistry, 49(16), 7559-7567. [Link]

-

Brusina, M. A., Nikolaev, D. N., & Piotrovskiy, L. B. (2019). Synthesis of substituted imidazole-4,5-dicarboxylic acids. ResearchGate. [Link]

-

Brusina, M. A., Nikolaev, D. N., & Piotrovskiy, L. B. (2019). Synthesis of substituted imidazole-4,5-dicarboxylic acids. RCSI Journals Platform. [Link]

-

Verma, A., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(21), 5038. [Link]

-

ResearchGate. (n.d.). Probing the binding sites of novel 2-substituted imidazole-4,5-dicarboxylic acids: Towards new imidazole-based drugs. [Link]

-

Li, Y., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(6), 4429-4438. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

-

Ruzi, Z., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]

-

ResearchGate. (n.d.). Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission. [Link]

-

Shalmali, N., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Bioorganic Chemistry, 107, 104532. [Link]

-

ResearchGate. (n.d.). Construction of Metal-Imidazole-Based Dicarboxylate Networks with Topological Diversity: Thermal Stability, Gas Adsorption, and Fluorescent Emission Properties. [Link]

-

MDPI. (n.d.). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. [Link]

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on “4, 5-Imidazoledicarboxylic Acid”: Their Chemistry and Coordination Potentials | Semantic Scholar [semanticscholar.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of substituted imidazole-4,5-dicarboxylic acids - Brusina - Russian Chemical Bulletin [bakhtiniada.ru]

- 11. Synthesis of substituted imidazole-4,5-dicarboxylic acids - Brusina - Russian Chemical Bulletin [ogarev-online.ru]

- 12. Synthesis of substituted imidazole-4,5-dicarboxylic acids - Brusina - Russian Chemical Bulletin [journals.rcsi.science]

- 13. Five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Genesis and Synthetic Evolution of Imidazole Dicarboxylic Acids: A Technical Guide for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its presence in numerous biologically active molecules. Among its many derivatives, imidazole-4,5-dicarboxylic acid and its analogues represent a particularly versatile scaffold. This technical guide provides an in-depth exploration of the discovery and historical synthesis of these pivotal compounds. It traces their origins from early 20th-century organic chemistry to their modern applications as critical building blocks in pharmaceuticals, most notably in the synthesis of the antihypertensive drug olmesartan. This document offers a detailed examination of key synthetic methodologies, including the seminal synthesis from tartaric acid derivatives and the industrially significant oxidation of benzimidazoles. Each method is presented with a focus on the underlying chemical principles, detailed experimental protocols, and an analysis of reaction mechanisms, providing researchers with a practical and comprehensive understanding of this important class of molecules.

A Historical Perspective: From Glyoxaline to a Pharmaceutical Mainstay

The story of imidazole dicarboxylic acids is intrinsically linked to the discovery of the parent imidazole ring itself. In 1858, Heinrich Debus first synthesized imidazole, which he named "glyoxaline," through the condensation of glyoxal and ammonia.[1] However, the journey to the dicarboxylated form, a molecule of significant synthetic utility, would take several more decades.

The first documented synthesis of imidazole-4,5-dicarboxylic acid is attributed to Maquenne in 1891.[2] This pioneering work established a foundational route by reacting tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.[2][3] This early method, while historically significant, laid the groundwork for more refined and efficient syntheses that would follow. Another classical approach involves the oxidation of benzimidazole, first reported in 1956, using strong oxidizing agents like potassium dichromate or potassium permanganate.[2] These early discoveries unlocked the potential of imidazole-4,5-dicarboxylic acid as a versatile intermediate for more complex chemical structures.[3]

Key Synthetic Methodologies: A Comparative Analysis

The synthesis of imidazole-4,5-dicarboxylic acids has evolved significantly since its inception. Modern methodologies prioritize yield, scalability, and the use of more accessible starting materials. This section details the most prominent and field-proven synthetic routes.

The Classical Approach: Synthesis from Tartaric Acid Derivatives

This method remains a cornerstone in the historical context of imidazole dicarboxylic acid synthesis. It leverages the C4 backbone of tartaric acid to construct the imidazole ring.

Causality Behind Experimental Choices: The use of tartaric acid provides a readily available and stereochemically defined four-carbon precursor. Nitration is a critical activation step, converting the hydroxyl groups into good leaving groups (nitrates) to facilitate subsequent cyclization with ammonia and formaldehyde, which provides the remaining carbon and nitrogen atoms for the imidazole ring.

Detailed Experimental Protocol:

-

Step 1: Nitration of d-Tartaric Acid:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and dropping funnel, carefully add powdered d-tartaric acid (1.33 moles) to a mixture of nitric acid (sp. gr. 1.42) and fuming nitric acid (sp. gr. 1.50).

-

Stir the mixture until the tartaric acid is fully dissolved.

-

Slowly add concentrated sulfuric acid (sp. gr. 1.84) via the dropping funnel, maintaining careful temperature control with an ice bath.

-

-

Step 2: Cyclization to Form Imidazole-4,5-dicarboxylic Acid:

-

The resulting tartaric acid dinitrate solution is then reacted with an aqueous solution of ammonia and formaldehyde.[3]

-

The reaction is typically heated to drive the cyclization and formation of the imidazole ring.

-

Upon cooling, the imidazole-4,5-dicarboxylic acid precipitates and can be isolated by filtration.

-

Reaction Mechanism Overview:

The precise mechanism is complex, but it is proposed to proceed through the formation of a di-imine intermediate from the reaction of ammonia with the carbonyl precursors, followed by cyclization and subsequent aromatization to form the stable imidazole ring.

Caption: Synthesis of Imidazole-4,5-dicarboxylic Acid from Tartaric Acid.

The Workhorse Method: Oxidation of 2-Alkylbenzimidazoles

For industrial-scale production, particularly for pharmaceutical intermediates like the precursor to olmesartan, the oxidative cleavage of 2-alkylbenzimidazoles is a preferred method due to its efficiency and the availability of starting materials.[1][4]

Causality Behind Experimental Choices: This method involves a two-stage process. First, a 2-alkylbenzimidazole is synthesized, typically by condensing o-phenylenediamine with an appropriate carboxylic acid (e.g., n-butyric acid for the olmesartan intermediate).[1] This provides the desired C2-substituent. The subsequent step is a powerful oxidation that cleaves the benzene ring, leaving the more stable imidazole ring intact with the desired dicarboxylic acid functionalities at the 4 and 5 positions. Hydrogen peroxide in sulfuric acid is a common and effective oxidizing system for this transformation.[5]

Detailed Experimental Protocol (for 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid):

-

Part 1: Synthesis of 2-Propylbenzimidazole:

-

Part 2: Oxidative Cleavage:

-

In a three-necked flask, dissolve the 2-propylbenzimidazole in concentrated sulfuric acid to a concentration of approximately 1 M, using an ice bath to manage the heat of dissolution.[4]

-

Slowly add 30% hydrogen peroxide to the solution. An optimal molar ratio of hydrogen peroxide to the benzimidazole substrate is reported to be around 11:1.[5][6]

-

After the addition, the reaction mixture is heated (e.g., to 120°C) for several hours (e.g., 12 hours) to ensure complete oxidation.[4]

-

Upon completion, the reaction mixture is carefully poured over crushed ice, causing the this compound to precipitate.

-

The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

-

Caption: Two-step synthesis via benzimidazole oxidation.

Reaction Mechanism Overview: The oxidation mechanism involves the electrophilic attack of an oxidizing species (derived from H₂O₂) on the electron-rich benzene ring of the protonated benzimidazole. This leads to hydroxylation and subsequent oxidative cleavage of the aromatic ring, ultimately forming the two carboxylic acid groups while the imidazole core remains intact.

Alternative Routes

Other synthetic strategies have also been developed, each with its own advantages. One notable method starts from diaminomaleonitrile (DAMN) . This approach is particularly useful for synthesizing 2-substituted imidazole-4,5-dicarbonitriles, which can then be hydrolyzed to the corresponding dicarboxylic acids.[7]

Applications in Drug Discovery and Development

The imidazole-4,5-dicarboxylic acid scaffold is a privileged structure in medicinal chemistry, primarily due to its utility as a versatile synthetic intermediate.

Keystone Intermediate in Antihypertensive Drugs

The most prominent application of a substituted imidazole dicarboxylic acid is in the synthesis of olmesartan medoxomil , a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[8] this compound is a key intermediate in the construction of the core imidazole structure of olmesartan.[1][7] The dicarboxylic acid is typically converted to its diethyl ester, which then undergoes a Grignard reaction to install the hydroxypropyl group, a crucial part of the final drug molecule.[8][9]

Emerging Therapeutic Potential

Beyond its role as a synthetic intermediate, the imidazole-4,5-dicarboxylic acid core itself is being explored for direct therapeutic applications. Research has shown that derivatives of this scaffold exhibit a range of biological activities.

-

NMDA Receptor Modulation: Certain derivatives have been identified as ligands for the N-methyl-D-aspartate (NMDA) receptor complex.[10] Depending on the substitution pattern, these compounds can act as partial agonists or antagonists, suggesting potential applications in neurological disorders.[11][12] For instance, 2-propylimidazole-4,5-dicarboxylic acid has been highlighted as a promising partial NMDA receptor agonist.[11][13]

-

Analgesic Properties: Studies have demonstrated the analgesic potential of imidazole-4,5-dicarboxylic acid derivatives in models of visceral pain.[10][14] The compound IEM-2347, for example, showed potent analgesic effects, surpassing those of the reference drug metamizole sodium in preclinical studies.[14]

The table below summarizes key examples of biologically active imidazole dicarboxylic acid derivatives.

| Compound/Derivative Class | Therapeutic Target/Application | Key Findings |

| This compound | Intermediate for Olmesartan | Crucial building block for a major antihypertensive drug.[1][7] |

| IEM-2347 | Analgesia (Visceral Pain) | Showed complete suppression of pain response at 20-40 mg/kg in mouse models.[14] |

| Various 2-substituted derivatives | NMDA Receptor Modulation | Exhibit dose-dependent convulsant or anticonvulsant effects, indicating partial agonism.[11][13] |

Conclusion and Future Outlook

From its initial discovery in the late 19th century, imidazole-4,5-dicarboxylic acid has evolved from a chemical curiosity to an indispensable tool in modern synthetic and medicinal chemistry. The development of robust and scalable synthetic routes, particularly the oxidation of benzimidazoles, has cemented its role in the pharmaceutical industry. As researchers continue to explore the direct pharmacological activities of this scaffold, particularly in the realm of neurology and pain management, the importance of imidazole dicarboxylic acids is poised to expand even further. The inherent versatility of this molecule ensures its continued relevance for scientists and drug development professionals seeking to construct novel and effective therapeutic agents.

References

- Yakovleva, E. E., Kamalova, M. T., Yakovleva, V. G., Brusina, M. A., Bychkov, E. R., & Shabanov, P. D. (2022). Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. Research Results in Pharmacology, 8(4), 1-8.

- Reddy, G. J., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(11), 4825-4828.